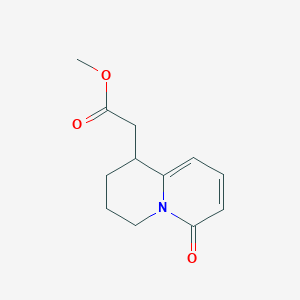![molecular formula C15H23NO3 B15161248 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde CAS No. 143426-14-6](/img/structure/B15161248.png)
2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde is an organic compound with the molecular formula C13H19NO3. It is a benzaldehyde derivative featuring a diethoxyethyl group and a methylamino group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde typically involves the reaction of benzaldehyde with 2,2-diethoxyethylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common catalysts used in this synthesis include palladium on carbon (Pd/C) and hydrogen gas under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzoic acid.
Reduction: 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The diethoxyethyl and methylamino groups may also contribute to its reactivity and interactions with specific enzymes and receptors.
類似化合物との比較
Similar Compounds
- 2-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}benzaldehyde
- 2-{[(2,2-Diethoxyethyl)(ethyl)amino]methyl}benzaldehyde
- 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}acetophenone
Uniqueness
2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both diethoxyethyl and methylamino groups in the same molecule allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
特性
CAS番号 |
143426-14-6 |
|---|---|
分子式 |
C15H23NO3 |
分子量 |
265.35 g/mol |
IUPAC名 |
2-[[2,2-diethoxyethyl(methyl)amino]methyl]benzaldehyde |
InChI |
InChI=1S/C15H23NO3/c1-4-18-15(19-5-2)11-16(3)10-13-8-6-7-9-14(13)12-17/h6-9,12,15H,4-5,10-11H2,1-3H3 |
InChIキー |
WCTBAKLGODGNFC-UHFFFAOYSA-N |
正規SMILES |
CCOC(CN(C)CC1=CC=CC=C1C=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B15161169.png)

![Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone](/img/structure/B15161189.png)
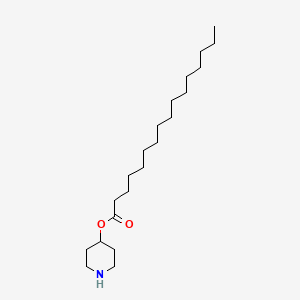
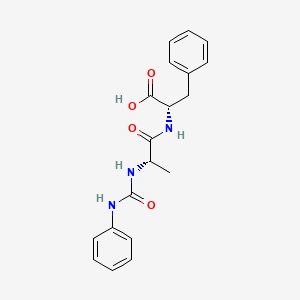
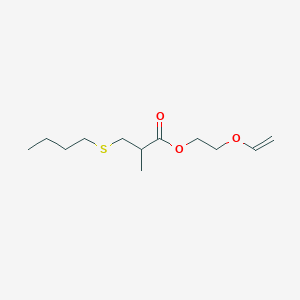
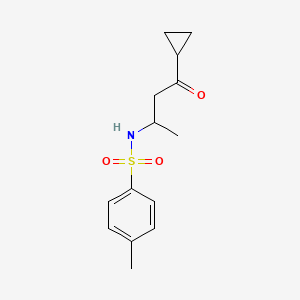
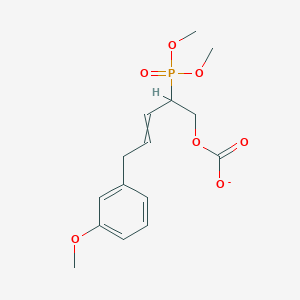
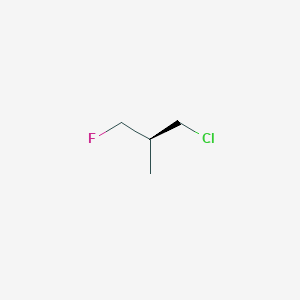
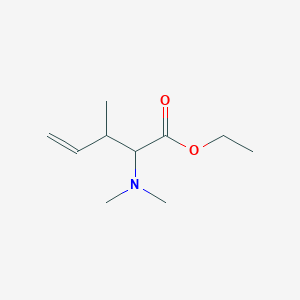
![4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B15161222.png)
![(2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B15161239.png)
